p32 Inhibitor M36

Description

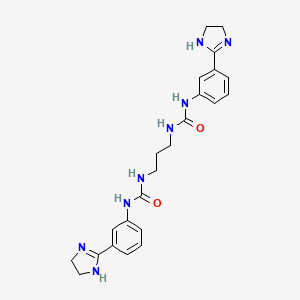

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOXYBNULCICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the p32 Inhibitor M36

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The protein p32, also known as C1QBP, gC1qR, or HABP1, is a multifunctional and multi-compartmental protein that has emerged as a significant target in oncology.[1] Overexpressed in numerous cancers, including glioma and colon cancer, p32 plays a critical role in tumor metabolism, proliferation, and survival.[2][3][4] M36 is a novel small molecule inhibitor identified through a pharmacophore modeling strategy designed to specifically target the p32 protein.[4][5] This document provides a comprehensive technical overview of the mechanism of action of M36, detailing its direct interaction with p32, its impact on downstream signaling pathways, and the resultant anti-cancer effects. It includes quantitative data, detailed experimental protocols, and visualizations to fully elucidate the function of M36.

The Target: p32/C1QBP

The p32 protein is a highly conserved homotrimer with a distinct doughnut-shaped structure.[6] While its canonical localization is the mitochondrial matrix, where it is involved in maintaining oxidative phosphorylation (OXPHOS), p32 is also found in the nucleus, cytosol, and, notably, on the cell surface of tumor cells.[2][6][7] This differential cell surface expression provides a degree of tumor specificity.[6]

In cancer, p32 overexpression is correlated with poor prognosis and malignant phenotypes.[3][8] Its functions include:

-

Metabolic Regulation: p32 is a critical regulator of tumor metabolism, promoting OXPHOS. Its knockdown shifts cancer cell metabolism towards glycolysis.[2]

-

Signaling Pathway Modulation: p32 is involved in the activation of key pro-malignant signaling pathways, including the PI3K/Akt-mTOR and MAPK pathways.[1][8]

-

Regulation of p53: p32 acts as a negative regulator of the tumor suppressor p53 by interacting with its tetramerization domain, blocking its function and promoting its degradation.[9]

Given its central role in supporting the malignant phenotype, the inhibition of p32 presents a promising therapeutic strategy.[9]

M36: A Small Molecule Inhibitor of p32

M36 is a small molecule compound identified through a consensus 3D pharmacophore model based on the interaction between p32 and its binding partners, C1q and the tumor-homing peptide LyP-1.[5] This computational approach led to the identification of M36 as a compound that could directly bind to and inhibit p32 function.[4][5]

Core Mechanism of Action

The mechanism of action for M36 is centered on its direct binding to p32, which subsequently disrupts critical downstream signaling cascades and cellular processes essential for cancer cell survival and proliferation.[1][10]

Direct Binding and Interaction Inhibition

Experimental evidence confirms that M36 physically interacts with the p32 protein.[5]

-

Direct Binding: A protein thermal shift assay demonstrated that M36 directly binds to recombinant p32, altering its thermal stability.[5]

-

Inhibition of Protein-Protein Interaction: A fluorescence polarization (FP) assay validated that M36 effectively antagonizes the interaction between p32 and the LyP-1 peptide.[5] This confirms that M36 binding is functionally relevant, preventing p32 from associating with its binding partners.

Inhibition of Downstream Signaling Pathways

Pharmacological inhibition of p32 with M36 has been shown to induce a cytostatic effect by downregulating critical mitogenic and pro-survival signaling pathways.[1][10]

-

PI3K/Akt-mTOR Pathway: In colon cancer cells, M36 treatment leads to a decreased activation rate (phosphorylation) of key components of this pathway, including Akt, mTOR, and the downstream effector p70-S6K.[1][8] Knockdown of p32 similarly inhibits the activation of this pathway.[8]

-

MAPK Pathway: M36 treatment also results in the decreased activation of the MAPK signaling pathway, another crucial regulator of cell proliferation and survival.[1][10]

By inhibiting these pathways, M36 effectively mimics the effects of genetic p32 knockdown, arresting cell growth and proliferation.[5][8]

Induction of Mitochondrial Dysfunction

Consistent with p32's canonical role in mitochondria, M36 treatment significantly affects mitochondrial integrity and dynamics in malignant cells.[1][10] This suggests that M36's mechanism involves disrupting the essential role of p32 in maintaining mitochondrial homeostasis, a key vulnerability in cancer cells.[10] Furthermore, M36 sensitizes p32-overexpressing glioma cells to glucose depletion, highlighting its impact on cellular metabolism.[5]

Cellular and Anti-Tumorigenic Effects

The culmination of these molecular actions is a potent, dose-dependent anti-cancer effect.

-

Cytostatic Action: M36 significantly decreases the viability, clonogenic capacity, and proliferation rate of various cancer cell lines.[1][10] These effects are described as primarily cytostatic (inhibiting growth) rather than cytotoxic (directly killing cells).[1]

-

Selectivity: The effects of M36 are more pronounced in cancer cells with high expression levels of p32.[10] In contrast, non-malignant cells with low p32 expression are not significantly affected, suggesting a therapeutic window.[10]

Quantitative Data

The following tables summarize the reported in vitro efficacy of M36 across different cancer cell lines and conditions.

| Cell Line | Cancer Type | Condition | IC50 Value | Reference |

| SF188 | Glioma | Complete Media | 77.9 µM | [11],[12] |

| SF188 | Glioma | Low Glucose | 7.3 µM | [11],[12] |

| Patient-Derived Neurospheres | Glioma | Not Specified | 2.8 µM | [11],[13] |

| RKO | Colon Cancer | Not Specified | 55.86 µM | [14] |

Key Experimental Protocols

Fluorescence Polarization (FP) Assay for p32/LyP-1 Inhibition

-

Objective: To determine if M36 can inhibit the binding of the LyP-1 peptide to the p32 protein.[5]

-

Methodology:

-

A cyclic LyP-1 peptide is labeled with a fluorescent probe (e.g., fluorescein).

-

The labeled peptide is incubated with recombinant p32 protein. In its bound state, the larger complex tumbles slowly in solution, resulting in high fluorescence polarization.

-

Increasing concentrations of the test compound (M36) are added to the mixture.

-

If M36 competes with LyP-1 for binding to p32, it will displace the fluorescent peptide. The smaller, unbound peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.

-

The change in polarization is measured using a suitable plate reader, and the data is used to calculate the inhibitory potency of M36.

-

Protein Thermal Shift Assay for Direct Binding

-

Objective: To confirm the direct binding of M36 to the p32 protein.[5]

-

Methodology:

-

Recombinant p32 protein is incubated with either a vehicle control (e.g., DMSO) or the test compound (M36).[5]

-

A fluorescent dye that binds to hydrophobic regions of proteins (which become exposed upon unfolding) is added to the solution.

-

The temperature of the solution is gradually increased (a thermal ramp).

-

As the protein unfolds (melts), the dye binds, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound compared to the control indicates a direct binding interaction that stabilizes the protein. M36 was observed to alter the stability of p32, confirming direct binding.[5]

-

Cell Viability and Proliferation Assays

-

Objective: To quantify the effect of M36 on cancer cell growth and proliferation.[1][4]

-

Methodologies:

-

Alamar Blue Assay: A resazurin-based assay where metabolically active cells reduce the blue, non-fluorescent dye to the pink, highly fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.[4]

-

MTT Assay: A colorimetric assay where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3]

-

CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity. Proliferation can be tracked by measuring the decrease in fluorescence via flow cytometry. M36 treatment resulted in the retention of CFSE, indicating a block in proliferation.[10]

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To measure the activation state of proteins in the Akt-mTOR and MAPK pathways following M36 treatment.[8]

-

Methodology:

-

Cancer cells are treated with M36 or a vehicle control for specified time points.

-

Cells are lysed, and total protein is extracted and quantified.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of target proteins (e.g., p-Akt, p-mTOR) and antibodies for the total protein as a loading control.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

-

Densitometry is used to quantify the changes in protein phosphorylation levels.

-

Visualizations

Diagrams of Signaling Pathways and Mechanisms

Caption: M36 directly binds to p32, inhibiting its function and blocking downstream PI3K/Akt/mTOR and MAPK signaling.

Caption: Experimental workflow for the identification and validation of M36 as a p32 inhibitor.

References

- 1. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial p32 Protein Is a Critical Regulator of Tumor Metabolism via Maintenance of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of Multifunctional Protein p32 Promotes a Malignant Phenotype in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule inhibitor of p32 mitochondrial protein overexpressed in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel small molecule inhibitor of p32 mitochondrial protein overexpressed in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Overexpression of Multifunctional Protein p32 Promotes a Malignant Phenotype in Colorectal Cancer Cells [frontiersin.org]

- 9. p32 is a negative regulator of p53 tetramerization and transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. p32 Inhibitor M36 - CAS:802555-85-7 - KKL Med Inc. [kklmed.com]

- 14. researchgate.net [researchgate.net]

The Role of CD36 in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cluster of differentiation 36 (CD36), a transmembrane glycoprotein, is a critical regulator of cellular metabolism and inflammatory signaling. Its function as a scavenger receptor and a fatty acid translocase places it at the nexus of lipid uptake and mitochondrial function. This technical guide provides an in-depth exploration of the role of CD36 in mitochondrial metabolism, with a particular focus on its impact in macrophages. We will delve into the quantitative effects of CD36 on mitochondrial respiration and reactive oxygen species (ROS) production, detail the experimental protocols for assessing these functions, and visualize the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting CD36 in metabolic and inflammatory diseases.

Introduction

CD36 is a multifunctional protein expressed on a variety of cell types, including macrophages, platelets, adipocytes, and myocytes. It facilitates the uptake of long-chain fatty acids (LCFAs) and modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL).[1][2] This function directly links systemic lipid metabolism to intracellular metabolic pathways, most notably mitochondrial oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO).

In the context of mitochondrial metabolism, CD36 has a dual role. Under physiological conditions, it supplies LCFAs as fuel for mitochondrial β-oxidation to generate ATP. However, in pathological states characterized by lipid overload and oxidative stress, such as atherosclerosis and diabetic nephropathy, CD36-mediated lipid uptake can lead to mitochondrial dysfunction.[3][4] This includes a metabolic shift away from OXPHOS towards glycolysis, increased mitochondrial reactive oxygen species (mtROS) production, and the activation of pro-inflammatory signaling cascades.[3][5]

Understanding the precise mechanisms by which CD36 modulates mitochondrial metabolism is crucial for the development of novel therapeutic strategies for a range of metabolic and inflammatory disorders. This guide will provide a detailed overview of the current knowledge in this area, focusing on the quantitative data, experimental methodologies, and signaling pathways involved.

Quantitative Data on CD36 and Mitochondrial Function

The following tables summarize the quantitative effects of CD36 on key parameters of mitochondrial metabolism, primarily in macrophages, as reported in the scientific literature.

Table 1: Effect of CD36 and oxLDL on Mitochondrial Respiration in Macrophages

| Parameter | Cell Type | Condition | Fold Change vs. Control | Reference |

| Oxygen Consumption Rate (OCR) | Wild-Type (WT) Peritoneal Macrophages | 20 µg/mL oxLDL (24h) | ~50% decrease | [5] |

| Oxygen Consumption Rate (OCR) | Wild-Type (WT) Peritoneal Macrophages | 50 µg/mL oxLDL (24h) | ~80% decrease | [5] |

| Oxygen Consumption Rate (OCR) | cd36 null Peritoneal Macrophages | 20 µg/mL oxLDL (24h) | No significant change | [5] |

| Extracellular Acidification Rate (ECAR) | Wild-Type (WT) Peritoneal Macrophages | 20 µg/mL oxLDL (24h) | ~40-50% increase | [5] |

| Extracellular Acidification Rate (ECAR) | cd36 null Peritoneal Macrophages | 20 µg/mL oxLDL (24h) | No significant change | [5] |

Table 2: CD36-Mediated Fatty Acid Uptake and Oxidation

| Parameter | Cell Type/Tissue | Condition | Fold Change vs. Control | Reference |

| Palmitate Uptake | Wild-Type (WT) Macrophages | oxLDL stimulation | ~50% increase | [5] |

| Palmitate Uptake | cd36 null Macrophages | oxLDL stimulation | ~20% increase | [5] |

| Palmitate-dependent Oxygen Consumption | HK-2 cells (renal tubular epithelial) | High Glucose + CD36 knockdown | Significant increase | [3] |

| Fatty Acid Oxidation | cd36 null Macrophages | Basal | Largely inhibited | [5] |

Table 3: CD36 and Mitochondrial Reactive Oxygen Species (mtROS) Production

| Parameter | Cell Type | Condition | Fold Change vs. Control | Reference |

| mtROS Production | Murine Peritoneal Macrophages | oxLDL treatment | ~2.5-fold increase in mitochondrial PKM2 | [6] |

| mtROS Production | cd36 deficient Macrophages | oxLDL treatment | No translocation of PKM2 to mitochondria | [6] |

| mtROS Generation (EOH quantification) | cd36-/- Vascular Smooth Muscle Cells | FeCl3 treatment | Significantly lower than WT | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CD36 in mitochondrial metabolism.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis (Seahorse Assay)

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

-

Seahorse XF Analyzer (Agilent)

-

Seahorse XF cell culture microplates

-

Calibrant solution

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone/Antimycin A

-

Cells of interest (e.g., peritoneal macrophages)

-

oxLDL or other treatments

Procedure:

-

Cell Seeding: Seed peritoneal macrophages in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with desired concentrations of oxLDL (e.g., 20 µg/mL, 50 µg/mL) or vehicle control for the specified duration (e.g., 24 hours).

-

Assay Preparation:

-

One hour prior to the assay, remove the culture medium and wash the cells with pre-warmed assay medium.

-

Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

Hydrate the sensor cartridge with calibrant solution and incubate at 37°C in a non-CO2 incubator.

-

-

Seahorse XF Analyzer Operation:

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the appropriate ports.

-

Calibrate the instrument with the cell plate.

-

Run the assay protocol, which will measure basal OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors.

-

-

Data Analysis:

-

After the run, normalize the OCR and ECAR data to the cell number or protein content in each well.

-

Calculate the parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Fatty Acid Uptake Assay using Radiolabeled Palmitate

This protocol describes the measurement of long-chain fatty acid uptake using [3H]-labeled palmitate.

Materials:

-

[3H]-palmitate

-

Bovine serum albumin (BSA), fatty acid-free

-

Culture medium

-

Cells of interest (e.g., macrophages)

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of [3H]-palmitate-BSA complex:

-

Prepare a stock solution of [3H]-palmitate complexed to fatty acid-free BSA in culture medium.

-

-

Cell Culture and Treatment:

-

Culture macrophages in appropriate well plates.

-

Treat cells with oxLDL or other stimuli as required for the experiment.

-

-

Fatty Acid Uptake:

-

Wash the cells with warm PBS.

-

Add the [3H]-palmitate-BSA complex-containing medium to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Termination of Uptake:

-

Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of the cell lysate to determine the rate of palmitate uptake.

-

Quantification of Mitochondrial Reactive Oxygen Species (mtROS)

This protocol details the detection and quantification of mtROS using the fluorescent probe MitoSOX Red.

Materials:

-

MitoSOX Red Mitochondrial Superoxide Indicator

-

HBSS or other suitable buffer

-

Cells of interest (e.g., macrophages)

-

Flow cytometer or fluorescence microscope

-

Treatment agents (e.g., oxLDL, MitoTEMPO)

Procedure:

-

Cell Preparation and Treatment:

-

Culture and treat macrophages with experimental compounds (e.g., oxLDL) as required. Include a positive control (e.g., Antimycin A) and a negative control (e.g., MitoTEMPO, a mitochondria-targeted antioxidant).

-

-

MitoSOX Red Staining:

-

Prepare a working solution of MitoSOX Red (typically 5 µM) in warm HBSS.

-

Remove the culture medium from the cells and wash with warm HBSS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the MitoSOX Red solution and wash the cells gently with warm HBSS.

-

-

Analysis:

-

Flow Cytometry: Detach the cells, resuspend them in buffer, and analyze immediately on a flow cytometer using the appropriate laser and filter set for red fluorescence.

-

Fluorescence Microscopy: Mount the cells on a slide and visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative levels of mitochondrial superoxide.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for studying CD36 and mitochondrial metabolism.

CD36-Mediated Signaling Pathway in Macrophages

This diagram depicts the signaling cascade initiated by the binding of oxidized LDL to CD36 on the macrophage surface, leading to mitochondrial dysfunction and a pro-inflammatory response.[1][2]

Caption: CD36 signaling cascade in macrophages.

Experimental Workflow for Assessing CD36-Mediated Mitochondrial Dysfunction

This diagram outlines a typical experimental workflow to investigate the impact of CD36 on mitochondrial function in response to a stimulus like oxidized LDL.

Caption: Workflow for studying CD36 and mitochondria.

Conclusion

CD36 plays a pivotal role in regulating mitochondrial metabolism, acting as a key sensor and transporter of fatty acids. While essential for energy homeostasis under normal conditions, its overactivation in disease states can trigger a cascade of events leading to mitochondrial dysfunction, oxidative stress, and inflammation. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate role of CD36. Targeting the CD36 signaling pathway holds significant promise for the development of novel therapeutics for a wide range of metabolic and inflammatory diseases. Further research into the downstream effectors of CD36 signaling will be critical for identifying more specific and effective therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CD36 deletion ameliorates diabetic kidney disease by restoring fatty acid oxidation and improving mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial metabolic reprogramming by CD36 signaling drives macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CD36 participates in a signaling pathway that regulates ROS formation in murine VSMCs - PMC [pmc.ncbi.nlm.nih.gov]

p32/C1QBP: A Multifunctional Protein as a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Complement C1q binding protein (C1QBP), also known as p32, gC1qR, or HABP1, is a highly conserved, multifunctional protein that has emerged as a significant therapeutic target, particularly in oncology. Primarily localized in the mitochondrial matrix, C1QBP is crucial for maintaining oxidative phosphorylation (OXPHOS) and mitochondrial homeostasis. However, it is also found in other cellular compartments, including the cell surface, nucleus, and cytoplasm, where it participates in a wide array of cellular processes. In numerous pathological conditions, most notably cancer, C1QBP is significantly overexpressed and often correlates with poor prognosis, metastasis, and therapeutic resistance. Its multifaceted role in promoting cancer progression through the modulation of key signaling pathways, including Akt/mTOR, Wnt/β-catenin, and MAPK, has made it an attractive molecule for targeted therapeutic intervention. This guide provides a comprehensive overview of p32/C1QBP, summarizing quantitative data on its expression and inhibition, detailing key experimental protocols for its study, and visualizing its complex signaling networks.

The Role of p32/C1QBP in Disease

p32/C1QBP is implicated in a variety of diseases, from viral infections to cancer. Its primary pathogenic role has been extensively studied in oncology.

Overexpression in Cancer: Systematic analysis of cancer databases reveals a significant upregulation of C1QBP mRNA and protein in a wide range of malignancies compared to normal tissues.[1][2][3][4] This overexpression is not merely a biomarker but an active contributor to the malignant phenotype. High expression levels of C1QBP have been linked to increased tumor grade, metastasis, and poor patient survival in breast, lung, colon, prostate, and hepatocellular carcinomas, among others.[1][2][4][5]

Functional Implications in Cancer Progression:

-

Metabolic Reprogramming: As a key mitochondrial protein, C1QBP is essential for maintaining OXPHOS. Cancer cells often exploit this function to meet their high energy demands.[6][7]

-

Proliferation and Cell Cycle: C1QBP promotes cancer cell proliferation. Knockdown of C1QBP leads to G1/S phase cell cycle arrest, an effect associated with the downregulation of cyclin D1 and an increase in p21 expression.[2][5]

-

Metastasis and Invasion: C1QBP enhances cancer cell migration and invasion. It has been shown to regulate the activity of protein kinase C ζ (PKCζ), a key modulator of cell polarity and migration, and to influence the Wnt/β-catenin pathway to control cell adhesion molecules.[8][9]

-

Angiogenesis: Cell-surface C1QBP on endothelial cells can promote angiogenesis, further supporting tumor growth.[6]

-

Apoptosis Resistance: Overexpression of C1QBP protects cancer cells from apoptosis induced by chemotherapeutic agents like doxorubicin.

Therapeutic Strategies Targeting p32/C1QBP

The diverse roles of p32/C1QBP in cancer progression have led to the development of several therapeutic strategies. These approaches are largely preclinical, with no major clinical trials specifically targeting C1QBP reported to date.

-

Small Molecule Inhibitors: The small molecule M36 was identified through a primary screen and binds to C1QBP, inhibiting its function in both mitochondrial and cell-surface compartments.[6][7] It has shown cytostatic effects in colon cancer and impedes the growth of glioma cells.[6][8]

-

Peptide-Based Targeting:

-

LyP-1 (CGNKRTRGC): This tumor-homing peptide specifically recognizes and binds to C1QBP on the surface of tumor cells and lymphatic vessels, making it a valuable tool for targeted drug delivery.[6][7]

-

PDBAG1: A recently identified peptide that directly binds to C1QBP, promoting its ubiquitin-dependent degradation. This leads to mitochondrial impairment and has demonstrated significant anti-tumor efficacy in preclinical models of triple-negative breast cancer.

-

-

Antibody-Based Therapies: Monoclonal antibodies targeting cell-surface C1QBP have been developed and have shown success in inhibiting tumor growth and migration in preclinical models.[6][7]

-

CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cells engineered to target C1QBP have been shown to recognize and eliminate glioma cells and tumor endothelial cells in mouse models, reducing tumor vascularization and extending survival.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies targeting p32/C1QBP.

| Therapeutic Agent | Target Cells | Assay | Result | Reference |

| M36 (Small Molecule) | RKO (Colon Cancer) | Cell Viability (MTT) | IC50 = 55.86 μM | [9] |

| HCT116 (Colon Cancer) | Cell Viability (MTT) | IC50 = 96.95 μM | ||

| SW480 (Colon Cancer) | Cell Viability (MTT) | IC50 = 138.3 μM | ||

| SW620 (Colon Cancer) | Cell Viability (MTT) | IC50 = 141.8 μM | ||

| PDBAG1 (Peptide) | MDA-MB-468 (TNBC) | Clone Formation | Ineffective clone formation at 30 µM | |

| In vivo (TNBC model) | Tumor Growth | Significant inhibition at 10 mg/kg | ||

| siRNA Knockdown | MDA-MB-231 (Breast) | RT-qPCR | 94% decrease in C1QBP mRNA | |

| MDA-MB-231 (Breast) | Proliferation (MTS) | Significant decrease at 72h & 96h | ||

| PLC/PRF/5 (HCC) | Transwell Assay | Reduced migration and invasion |

| Cancer Type | Comparison | Database/Study | Fold Change (mRNA) | Reference |

| Lung Adenocarcinoma | Tumor vs. Normal | Landi Dataset | 1.468 | [1] |

| Lung Squamous Cell | Tumor vs. Normal | Wachi Dataset | 1.838 | [1] |

| Breast Carcinoma | Tumor vs. Normal | Curtis Dataset | Significant Upregulation (p=3.94E-4) | [1] |

| Colon Adenocarcinoma | Tumor vs. Normal | Notterman Dataset | Significant Upregulation | [1] |

Key Signaling Pathways Involving p32/C1QBP

p32/C1QBP modulates several critical pro-malignant signaling pathways. Understanding these networks is key to elucidating its oncogenic function and designing effective therapies.

Akt/mTOR Pathway

C1QBP promotes the activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of C1QBP leads to decreased phosphorylation (activation) of Akt, mTOR, and their downstream substrates like p70-S6K and 4-EBP1.[7][8]

Caption: p32/C1QBP positively regulates the Akt/mTOR signaling cascade.

Wnt/β-catenin Pathway

C1QBP can activate the Wnt/β-catenin pathway. One proposed mechanism involves C1QBP inhibiting the ubiquitination of β-catenin, preventing its degradation by the "destruction complex" (Axin, APC, GSK3, CK1α). This allows β-catenin to accumulate and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating genes involved in proliferation and metastasis.[9]

Caption: p32/C1QBP promotes Wnt signaling by stabilizing β-catenin.

PKC/NF-κB Pathway

While the exact mechanism is still under investigation, p32/C1QBP is known to regulate Protein Kinase C (PKC) isoforms. This interaction can lead to the activation of the NF-κB signaling pathway. In the canonical pathway, activating signals lead to the phosphorylation and subsequent degradation of IκB proteins, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate transcription of genes involved in inflammation, survival, and proliferation.

Caption: p32/C1QBP is an upstream regulator of PKC/NF-κB signaling.

Detailed Experimental Protocols

This section provides generalized yet detailed protocols for key experiments used to investigate the function of p32/C1QBP. These should be optimized for specific cell lines and experimental conditions.

siRNA-Mediated Knockdown of p32/C1QBP in MDA-MB-231 Cells

This protocol describes the transient knockdown of C1QBP to study its loss-of-function effects on proliferation and migration.

Materials:

-

MDA-MB-231 human breast cancer cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

C1QBP-specific siRNA and non-targeting control (NC) siRNA (e.g., 20 µM stock)

-

6-well plates and 96-well plates

-

Reagents for RT-qPCR and Western Blot

Protocol:

-

Cell Seeding: The day before transfection, seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well of a 6-well plate, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.

-

In a separate tube, dilute the siRNA (e.g., 75 pmol of C1QBP siRNA or NC siRNA) in 125 µL of Opti-MEM.

-

Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 250 µL siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Knockdown:

-

After incubation, harvest cells from one well.

-

Isolate RNA for RT-qPCR analysis to quantify the reduction in C1QBP mRNA levels. A successful knockdown should show a significant decrease (e.g., >90%) compared to the NC siRNA control.

-

Lyse cells to extract protein for Western Blot analysis to confirm the reduction of C1QBP protein.

-

-

Functional Assays: Use the remaining transfected cells for downstream functional assays (e.g., Cell Viability, Transwell Migration).

Caption: Experimental workflow for C1QBP knockdown and functional analysis.

Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol measures the metabolic activity of cells as an indicator of viability, often used to determine the IC50 of an inhibitor like M36.

Materials:

-

C1QBP-expressing cancer cells (e.g., RKO)

-

96-well culture plates

-

Therapeutic agent (e.g., M36 inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Plate reader (570 nm absorbance)

Protocol:

-

Cell Seeding: Seed 2,500-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the inhibitor (e.g., M36 at concentrations from 0 to 150 µM). Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells following C1QBP knockdown or inhibition.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Cells with altered C1QBP expression (e.g., siRNA knockdown)

-

Serum-free media and media with 10% FBS (as a chemoattractant)

-

Cotton swabs

-

Crystal Violet stain

Protocol:

-

Cell Preparation: Resuspend cells (e.g., 5 x 10^4 cells) in 200 µL of serum-free media.

-

Assay Setup:

-

Add 600 µL of media containing 10% FBS to the lower chamber of the 24-well plate.

-

Place the Transwell insert into the well.

-

Carefully add the 200 µL of cell suspension to the upper chamber of the insert.

-

-

Incubation: Incubate for 24 hours at 37°C to allow cells to migrate through the porous membrane.

-

Staining:

-

After incubation, remove the media from the upper chamber.

-

Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom surface with methanol and stain with 0.1% Crystal Violet for 20 minutes.

-

-

Quantification: Wash the inserts with water, allow them to dry, and count the number of migrated, stained cells in several microscopic fields. Compare the cell counts between the C1QBP-knockdown and control groups.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the effect of targeting C1QBP on tumor growth in an immunodeficient mouse model.[4]

Materials:

-

Immunodeficient mice (e.g., NSG or SCID mice)

-

Cancer cells (e.g., MDA-MB-231)

-

Matrigel (optional)

-

Therapeutic agent (e.g., PDBAG1 peptide) and vehicle control

-

Digital calipers

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers. Tumor Volume = (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups.

-

Drug Administration: Administer the therapeutic agent (e.g., intraperitoneal injection of PDBAG1 at 10 mg/kg every 3 days) and vehicle control according to the planned dosing schedule.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a defined study duration. Monitor animal health and body weight throughout the study.

-

Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis (e.g., immunohistochemistry for C1QBP expression). Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess therapeutic efficacy.

Conclusion and Future Directions

p32/C1QBP stands out as a compelling therapeutic target due to its high expression across a multitude of cancers and its integral role in driving core malignant phenotypes, including proliferation, metabolic adaptation, and metastasis. Preclinical evidence robustly supports that inhibiting C1QBP function—whether by small molecules, peptides, or immunotherapies—can significantly impede tumor progression. The diverse strategies being explored underscore the protein's accessibility and importance as a therapeutic node.

However, the journey from a promising preclinical target to a clinical therapeutic is still in its early stages. A critical next step is the initiation of clinical trials to evaluate the safety and efficacy of C1QBP-targeted agents in human patients. Future research should also focus on identifying predictive biomarkers to determine which patient populations are most likely to respond to C1QBP-targeted therapies and exploring rational combination strategies, for instance, pairing C1QBP inhibitors with standard chemotherapy or other targeted agents to overcome resistance and enhance therapeutic outcomes. The continued investigation into the complex biology of this multifunctional protein will undoubtedly pave the way for novel and effective cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | gC1qR/C1qBP/HABP-1: Structural Analysis of the Trimeric Core Region, Interactions With a Novel Panel of Monoclonal Antibodies, and Their Influence on Binding to FXII [frontiersin.org]

- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 5. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Point-of-Care Surface Plasmon Resonance Biosensor for Stroke Biomarkers NT-proBNP and S100β Using a Functionalized Gold Chip with Specific Antibody [mdpi.com]

- 7. gC1qR/C1qBP/HABP-1: Structural Analysis of the Trimeric Core Region, Interactions With a Novel Panel of Monoclonal Antibodies, and Their Influence on Binding to FXII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal titration calorimetry (Chapter C3) - Methods in Molecular Biophysics [resolve.cambridge.org]

- 9. Opening opportunities for Kd determination and screening of MHC peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of M36: A Novel Small Molecule Inhibitor of the Mitochondrial Protein p32

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial protein p32, also known as the complement component 1 Q subcomponent-binding protein (C1QBP) or hyaluronic acid-binding protein 1 (HABP1), has emerged as a significant therapeutic target in oncology. Overexpressed in a variety of cancers, including glioma and colon cancer, p32 plays a crucial role in tumor progression, metabolism, and therapeutic resistance.[1][2][3] Its multifaceted roles in vital cellular processes have spurred the search for potent and selective inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of M36, a novel small molecule inhibitor of p32.

Discovery of M36: A Pharmacophore-Based Approach

The identification of M36 was achieved through a rational, structure-based drug design strategy. Researchers employed a pharmacophore modeling approach based on the known interactions of p32 with its binding partners, the C1q globular head and the tumor-homing peptide LyP-1.[3][4] This computational method generated a 3D pharmacophore model that defined the essential chemical features required for a molecule to bind to p32. A virtual screening of a compound library against this model identified M36 as a promising candidate.[4]

Quantitative Data Summary

The inhibitory and cytostatic effects of M36 have been quantified across various cancer cell lines and conditions. The following tables summarize the key quantitative data reported in the literature.

Table 1: IC50 Values of M36 in Glioma Cells

| Cell Line | Condition | IC50 (µM) | Reference |

| SF188 | Complete Media (25 mM glucose) | 77.9 | [4] |

| SF188 | Low Glucose (2 mM) | 7.3 | [4] |

| Patient-Derived Neurospheres | - | 2.8 | [4] |

Table 2: IC50 Values of M36 in Colon Cancer Cells

| Cell Line | IC50 (µM) | Reference |

| RKO | 55.86 | [3] |

| HCT116 | 96.95 | [3] |

| SW480 | 138.3 | [3] |

| SW620 | 141.8 | [3] |

Mechanism of Action and Cellular Effects

M36 exerts its anti-cancer effects by directly binding to the p32 protein. This interaction has been validated through multiple biophysical and cellular assays.

Direct Binding to p32

The direct interaction between M36 and p32 was confirmed using two key experimental techniques:

-

Fluorescence Polarization (FP) Assay: This assay demonstrated that M36 effectively inhibits the binding of a fluorescently labeled LyP-1 peptide to recombinant p32 in a dose-dependent manner.[4]

-

Protein Thermal Shift Assay: The binding of M36 to p32 was shown to increase the thermal stability of the p32 protein, resulting in a shift in its melting temperature. This provides strong evidence of a direct physical interaction.[4]

Inhibition of Cancer Cell Proliferation and Viability

M36 has been shown to inhibit the growth and reduce the viability of cancer cells that overexpress p32.[3][4] In glioma cells, M36's inhibitory effect is significantly enhanced under low glucose conditions, suggesting that it sensitizes cancer cells to metabolic stress.[4] In colon cancer cell lines, M36 treatment leads to a dose-dependent decrease in cell viability and clonogenic capacity, indicating a potent cytostatic effect.[3]

Modulation of Key Signaling Pathways

A critical aspect of M36's mechanism of action is its ability to modulate pro-survival and mitogenic signaling pathways that are often dysregulated in cancer. Specifically, M36 treatment has been shown to decrease the activation of the Akt-mTOR and MAPK signaling pathways.[3][5] This is observed through a reduction in the phosphorylation of key downstream effectors such as Akt, mTOR, S6K, and ERK.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the p32 inhibitor M36.

Pharmacophore Modeling and Virtual Screening

-

Model Generation: A 3D pharmacophore model was developed based on the crystal structures of p32 in complex with its ligands, C1q and LyP-1 peptide.[4] The model defined key chemical features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions essential for binding.

-

Virtual Screening: A large virtual compound library was screened against the generated pharmacophore model to identify molecules with a high predicted binding affinity for p32.[4]

-

Candidate Selection: Hit compounds were ranked based on their fit to the pharmacophore model, and promising candidates, including M36, were selected for experimental validation.[4]

Fluorescence Polarization (FP) Assay

-

Reagents: Recombinant p32 protein, 5-FAM labeled cyclic LyP-1 peptide, and M36 inhibitor.

-

Procedure:

-

Incubate a constant concentration of 5-FAM labeled LyP-1 peptide with increasing concentrations of recombinant p32 to determine the binding affinity.

-

For competitive binding, pre-incubate a fixed concentration of p32 and labeled LyP-1 with increasing concentrations of M36.

-

Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates the displacement of the labeled peptide by the inhibitor.[4]

-

Protein Thermal Shift Assay

-

Reagents: Recombinant p32 protein, SYPRO Orange dye, and M36 inhibitor.

-

Procedure:

-

Mix recombinant p32 protein with SYPRO Orange dye in the presence and absence of M36.

-

Use a real-time PCR instrument to gradually increase the temperature of the samples.

-

Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions and fluoresces.

-

The melting temperature (Tm) is determined from the inflection point of the fluorescence curve. An increase in Tm in the presence of M36 indicates stabilization of the protein due to direct binding.[4]

-

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., RKO, HCT116, SW480, SW620) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of M36 for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3][6][7]

Cell Proliferation (Alamar Blue) Assay

-

Cell Seeding: Plate glioma cells in a 96-well plate.

-

Treatment: Expose the cells to various concentrations of M36 under both normal and low glucose conditions.

-

Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well. Viable, metabolically active cells will reduce the non-fluorescent blue resazurin to the fluorescent pink resorufin.

-

Incubation: Incubate the plates for a defined period.

-

Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. The fluorescence intensity is proportional to the number of proliferating cells.[4][8]

Colony Formation Assay

-

Cell Seeding: Seed a low density of cancer cells in a 6-well plate to allow for the formation of distinct colonies from single cells.

-

Treatment: Treat the cells with M36 at a concentration around the IC50 value.

-

Incubation: Incubate the plates for an extended period (e.g., 7-14 days) to allow for colony growth.

-

Fixing and Staining: Fix the colonies with a solution such as methanol or paraformaldehyde, and then stain them with crystal violet.

-

Colony Counting: Count the number of visible colonies in each well. A significant reduction in the number of colonies in the M36-treated wells indicates an inhibition of clonogenic survival.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the discovery and validation of the this compound.

Caption: Proposed mechanism of action for the this compound.

Conclusion

The small molecule M36 represents a significant advancement in the development of targeted therapies against the mitochondrial protein p32. Its discovery through a rational, pharmacophore-based approach and subsequent validation have demonstrated its potential as a potent inhibitor of cancer cell proliferation and survival. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology who are interested in further investigating p32 as a therapeutic target and exploring the potential of M36 and similar compounds. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of M36 for potential in vivo applications and clinical development.

References

- 1. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel small molecule inhibitor of p32 mitochondrial protein overexpressed in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

M36 Inhibitor: A Technical Guide to its Core Function and Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M36 inhibitor is a small molecule antagonist of the multifunctional protein p32, also known as the complement C1q binding protein (C1QBP) or hyaluronic acid-binding protein 1 (HABP1).[1][2] This protein is overexpressed in a variety of cancers, including colon, glioma, breast, lung, and prostate cancer, and its high expression levels often correlate with poor patient prognosis.[1][3][4] The M36 inhibitor was identified through a pharmacophore modeling strategy based on the association of p32/C1QBP with its ligands, C1q and the tumor-hominid peptide LyP-1.[5][6] This technical guide provides an in-depth overview of the M36 inhibitor, its mechanism of action, and its effects on both tumor cells and the surrounding tumor microenvironment (TME). The guide summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Mechanism of Action

The M36 inhibitor exerts its effects by directly binding to the p32/C1QBP protein.[5][7] This binding competitively inhibits the interaction of p32 with its natural ligands, such as the tumor-homing peptide LyP-1.[5][7] The p32 protein is a multi-compartmental protein, found in the mitochondria, nucleus, cytoplasm, and on the cell surface, and is involved in a multitude of cellular processes critical for cancer progression, including cell proliferation, migration, chemoresistance, and mitochondrial homeostasis.[1][3] By inhibiting p32, the M36 inhibitor disrupts these key functions, leading to a cytostatic effect on cancer cells.[1]

The inhibition of p32/C1QBP by M36 has been shown to decrease the activation of critical pro-malignant and mitogenic cellular pathways, specifically the Akt-mTOR and MAPK signaling pathways.[1][2] Furthermore, treatment with M36 significantly impacts the integrity and dynamics of mitochondria in malignant cells, underscoring the essential role of p32/C1QBP in maintaining mitochondrial function.[1][2]

Effects on Cancer Cells

The primary effect of the M36 inhibitor on cancer cells is cytostatic, meaning it inhibits cell proliferation and growth rather than inducing direct cell death (cytotoxicity).[1] This has been demonstrated in various cancer cell lines, most notably in colon and glioma cancer cells.

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the M36 inhibitor in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions |

| RKO | Colon Cancer | 55.86[1][6] | 72h treatment, MTT assay |

| HCT116 | Colon Cancer | 96.95[1] | 72h treatment, MTT assay |

| SW480 | Colon Cancer | 138.3[1] | 72h treatment, MTT assay |

| SW620 | Colon Cancer | 141.8[1] | 72h treatment, MTT assay |

| Glioma Cells | Glioma | 77.9[7] | Complete media (25 mM glucose), Alamar Blue assay |

| Glioma Cells | Glioma | 7.3[7] | Low glucose (2 mM) conditions, Alamar Blue assay |

Note: The efficacy of M36 is dose-dependent and can be influenced by the metabolic state of the cancer cells, as evidenced by the increased potency in low glucose conditions for glioma cells.[7]

Impact on the Tumor Microenvironment (TME)

While direct experimental evidence on the effects of the M36 inhibitor on the TME is still emerging, the known functions of its target, p32/C1QBP, provide strong indications of its potential to modulate the tumor microenvironment. The TME is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells (such as tumor-associated macrophages), blood vessels, and the extracellular matrix, which collectively contribute to tumor growth and metastasis.

Potential Effects based on p32/C1QBP Function:

-

Angiogenesis: The process of new blood vessel formation is crucial for tumor growth. Silencing of p32/C1QBP has been shown to inhibit tumor angiogenesis. Therefore, it is plausible that the M36 inhibitor could exert anti-angiogenic effects by targeting p32 on endothelial cells within the TME.

-

Macrophage Infiltration: Tumor-associated macrophages (TAMs) are key components of the TME that can promote tumor progression. Studies have shown that silencing C1QBP can attenuate macrophage infiltration into tumors. This suggests that M36 could potentially reduce the recruitment of pro-tumoral macrophages.

-

Cancer-Associated Fibroblasts (CAFs): CAFs are another critical component of the TME that contribute to cancer progression and therapy resistance. While direct studies are lacking, the role of p32 in cell migration and signaling suggests that M36 could potentially modulate the function of CAFs.

-

Immune Modulation: The p32/C1QBP protein has been implicated in immune regulation. By targeting p32, M36 may influence the cytokine profile within the TME and affect the infiltration and function of various immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of the M36 inhibitor.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of the M36 inhibitor on the viability of cancer cells.

-

Cell Seeding: Seed 2.5 × 10³ cancer cells per well in a 96-well plate and culture for 24 hours.[6]

-

Treatment: Treat the cells with increasing concentrations of the M36 inhibitor (e.g., 0, 3.1, 6.25, 12.5, 25, 37.5, 50, 100, and 150 µM) for 72 hours.[6]

-

MTT Addition: After the treatment period, add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours at 37°C, protected from light.[6]

-

Solubilization: Dissolve the resulting formazan crystals in acid isopropanol.[6]

-

Quantification: Measure the absorbance at 570 nm using a spectrophotometer to determine cell viability.[6]

Cell Proliferation (CFSE) Assay

This protocol measures the proliferation of cancer cells following treatment with the M36 inhibitor.

-

Cell Labeling: Label the cells with 1 µM Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) in PBS for 20 minutes at 37°C.

-

Washing: Wash the cells with a DMEM medium containing 10% FBS.

-

Treatment: Treat the cells with or without the M36 inhibitor for six days.[6]

-

Analysis: Analyze the dilution of the CFSE dye in the cell population using a flow cytometer to determine the extent of cell proliferation.[6]

Western Blot Analysis of Akt/mTOR and MAPK Signaling Pathways

This protocol is used to analyze the phosphorylation status of key proteins in the Akt/mTOR and MAPK signaling pathways.

-

Cell Lysis: After treatment with the M36 inhibitor, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the M36 inhibitor and a typical experimental workflow for its evaluation.

Caption: M36 inhibitor's impact on Akt/mTOR and MAPK signaling pathways.

Caption: A typical experimental workflow for evaluating the M36 inhibitor.

Conclusion and Future Directions

The M36 inhibitor represents a promising therapeutic agent that targets the multifunctional p32/C1QBP protein, which is overexpressed in numerous cancers. Its cytostatic effects on cancer cells, mediated through the inhibition of key signaling pathways like Akt-mTOR and MAPK, are well-documented in vitro. The significant role of p32/C1QBP in the tumor microenvironment suggests that M36 has the potential to modulate angiogenesis and immune cell infiltration, thereby impacting the broader tumor landscape.

Future research should focus on elucidating the direct effects of the M36 inhibitor on the various components of the TME. In vivo studies in animal models are crucial to validate the anti-tumor efficacy and to analyze the impact on the TME in a more complex biological system. Co-culture experiments with cancer cells and stromal or immune cells will also provide valuable insights into the specific interactions modulated by M36. A deeper understanding of how M36 reshapes the tumor microenvironment will be critical for its development as a potential cancer therapeutic and for designing effective combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mitochondrial protein C1qbp promotes cell proliferation, migration and resistance to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactome analysis reveals that C1QBP (complement component 1, q subcomponent binding protein) is associated with cancer cell chemotaxis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel small molecule inhibitor of p32 mitochondrial protein overexpressed in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel small molecule inhibitor of p32 mitochondrial protein overexpressed in glioma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the p32 Protein and LyP-1 Peptide Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the p32 protein (also known as gC1qR, C1QBP, or HABP1) and the tumor-homing peptide, LyP-1 (CGNKRTRGC). This interaction is of significant interest in the fields of oncology and drug delivery, as p32 is overexpressed on the surface of various tumor cells and tumor-associated macrophages, making it a prime target for directed therapies.

Introduction to p32 and LyP-1

The p32 protein is a highly conserved, multifunctional protein primarily located in the mitochondrial matrix where it is implicated in regulating oxidative phosphorylation.[1][2] However, in numerous cancer types, p32 is aberrantly overexpressed and translocated to the cell surface.[2][3] This surface expression is particularly prominent in hypoxic regions within tumors and on tumor-associated macrophages, making it a specific marker for the tumor microenvironment.[3] The relocalization of p32 to the cell surface in malignant cells provides a unique opportunity for targeted therapeutic intervention.

The LyP-1 peptide is a cyclic nine-amino-acid peptide (sequence: CGNKRTRGC) that was originally identified through phage display for its ability to home to tumor lymphatics and tumor cells.[4][5] It selectively binds to p32, initiating a cascade of events that can lead to peptide internalization and, in some cases, induction of apoptosis in the target cells.[5][6] The specificity of LyP-1 for the tumor microenvironment, mediated by its interaction with p32, has positioned it as a valuable vector for delivering imaging agents and therapeutic payloads directly to tumors.[5][7]

Quantitative Data on p32-LyP-1 Interaction

The binding characteristics of LyP-1 to p32 and its effect on tumor cells have been quantified in several studies. The data below summarizes key metrics that define this interaction.

| Parameter | Value | Cell Line / System | Description | Reference |

| Binding Affinity (Kd) | 3 µM | Purified p32 Protein | The dissociation constant for the interaction between LyP-1 peptide and purified p32, determined by an ELISA-based saturation binding assay. | [3] |

| IC₅₀ | ~66 µM | MDA-MB-435 Cells | The half maximal inhibitory concentration of LyP-1 on the growth of MDA-MB-435 tumor cells, demonstrating its inherent anti-tumor activity. | [4] |

Signaling and Internalization Pathway

The interaction between LyP-1 and p32 initiates a multi-step internalization process. Initially, the cyclic LyP-1 peptide binds to its primary receptor, p32, on the cell surface. Following this binding, LyP-1 is proteolytically cleaved, exposing a C-terminal C-end rule (CendR) motif.[5] This truncated, linear form of LyP-1 (tLyP-1) then binds to a secondary receptor, Neuropilin-1 or -2 (NRP1/2), which triggers cellular internalization and allows for deep tissue penetration.[5][8] This unique mechanism enables LyP-1 and any conjugated cargo to be effectively delivered inside tumor cells.

Key Experimental Protocols

This section details the methodologies used to characterize the p32-LyP-1 interaction.

ELISA-Based Saturation Binding Assay

This protocol is used to quantify the binding affinity (Kd) between LyP-1 and p32.[3]

Methodology:

-

Plate Coating: Coat microtiter wells with purified p32 protein (e.g., 3 µg/mL in PBS) and incubate overnight at 4°C. As a negative control, coat wells with Bovine Serum Albumin (BSA).

-

Blocking: Wash the wells with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Peptide Incubation: Wash the wells again with PBST. Add increasing concentrations of biotinylated LyP-1 peptide to the wells and incubate for 1 hour at room temperature.

-

Detection: Wash the wells thoroughly to remove unbound peptide. Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

-

Substrate Addition: After a final wash, add an HRP substrate (e.g., TMB) and allow the color to develop.

-

Quantification: Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Normalize the data by subtracting the non-specific binding observed in the BSA-coated wells. Plot the specific binding against the peptide concentration and fit the data to a saturation binding curve to determine the Kd.

Co-Immunoprecipitation (Co-IP) and Pull-Down Assay

This workflow is designed to confirm the interaction between p32 and LyP-1 within a cellular context. The diagram below illustrates a typical Co-IP experiment.

Methodology:

-

Cell Lysate Preparation: Harvest p32-expressing cells (e.g., MDA-MB-435) and resuspend in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.[9][10] Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Pre-Clearing: To reduce background, incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator.[11] Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

For Pull-Down: Incubate the pre-cleared lysate with agarose beads conjugated to the LyP-1 peptide.[12]

-

For Co-IP: Incubate the lysate with an antibody specific for p32.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Complex Capture (for Co-IP): Add Protein A/G agarose beads to the lysate/antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.[10]

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.

-

Analysis: Centrifuge to pellet the beads and collect the supernatant. Analyze the eluted proteins by Western blotting, probing with an antibody against the expected interaction partner (e.g., probe for p32 if LyP-1 was used for the pull-down).

Cellular Internalization Assay

This protocol assesses the uptake of LyP-1 into target cells.

Methodology:

-

Cell Culture: Plate p32-expressing cells (e.g., MDA-MB-435) in a suitable format (e.g., chamber slides or multi-well plates) and grow to the desired confluency.

-

Peptide Incubation: Prepare a solution of fluorescently-labeled LyP-1 (e.g., FITC-LyP-1) in cell culture medium.[13] Remove the existing medium from the cells and add the peptide-containing medium. Incubate for a specified time (e.g., 1-4 hours) at 37°C. A control peptide with a similar charge should be used to assess non-specific uptake.[13]

-

Washing: After incubation, wash the cells three times with cold PBS to remove any peptide that is not internalized or tightly bound to the cell surface.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, counterstain the nuclei with a fluorescent dye like DAPI.

-

Visualization and Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope to observe the subcellular localization of the peptide.

-

Flow Cytometry: For a quantitative analysis, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer to measure the percentage of fluorescent cells and the mean fluorescence intensity.[13]

-

Conclusion and Future Directions

The specific interaction between the LyP-1 peptide and the cell surface-expressed p32 protein represents a highly promising axis for cancer diagnosis and therapy. The overexpression of p32 in the tumor microenvironment provides a distinct molecular signature that can be exploited for targeted drug delivery, thereby enhancing therapeutic efficacy while minimizing off-target effects. The unique CendR-mediated internalization pathway further augments its utility, allowing for the delivery of payloads directly into tumor cells.

Future research should focus on leveraging this interaction for the development of novel LyP-1-conjugated nanomedicines, antibody-drug conjugates, and theranostic agents.[5][14] Further elucidation of the downstream signaling events following p32 engagement by LyP-1 may also uncover new therapeutic vulnerabilities in cancer cells. Understanding the precise mechanisms that govern p32's translocation to the cell surface in cancer could also yield new targets for intervention.

References

- 1. Mitochondrial p32 Protein Is a Critical Regulator of Tumor Metabolism via Maintenance of Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. The penetrating properties of the tumor homing peptide LyP-1 in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 10. assaygenie.com [assaygenie.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. LyP-1-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of M36 Binding to the Mitochondrial Protein p32: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial protein p32 (also known as C1QBP, gC1qR, and HABP1) has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its role in promoting malignant phenotypes. M36, a small molecule inhibitor of p32, has demonstrated potent anti-cancer effects by disrupting key cellular processes. This technical guide provides an in-depth analysis of the structural basis of the M36-p32 interaction, drawing upon available experimental data and computational modeling. While a co-crystal structure of the M36-p32 complex has yet to be elucidated, a robust pharmacophore model derived from known p32-binding peptides has guided the discovery of M36 and offers significant insights into its binding mechanism. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to provide a comprehensive resource for researchers in the field of cancer biology and drug development.

Introduction to p32 and the M36 Inhibitor

The human p32 protein is a highly conserved, multifunctional protein predominantly localized to the mitochondrial matrix. It forms a distinctive doughnut-shaped homotrimer and is implicated in a wide array of cellular functions, including mitochondrial oxidative phosphorylation, regulation of gene expression, and cell signaling. In numerous cancer types, including glioma and colon cancer, p32 is significantly overexpressed and correlates with poor patient prognosis. Its multifaceted role in promoting cell migration, chemoresistance, and tumorigenesis makes it an attractive target for therapeutic intervention.

M36 is a novel small molecule inhibitor identified through a pharmacophore-based virtual screening strategy. This approach leveraged the structural information of known p32 ligands, specifically a peptide fragment of C1q and the tumor-homing peptide LyP-1, to identify compounds that could mimic their interaction with p32.[1][2] Subsequent studies have validated that M36 binds directly to p32 and elicits cytostatic and anti-proliferative effects in cancer cells, underscoring its therapeutic potential.[1][3]

Proposed Structural Basis of M36 Binding to p32

In the absence of an experimentally determined co-crystal or NMR structure of the M36-p32 complex, the structural basis of their interaction is inferred from the pharmacophore model used for the discovery of M36 and the known crystal structure of human p32.

The Pharmacophore Model for p32 Ligands

The development of M36 was guided by a six-feature pharmacophore model generated by superimposing the 3D structures of the p32-binding peptide from C1q (SIVSSSRGQVRRS) and the cyclic LyP-1 peptide (CGNKRTRGC).[2] This model delineates the key chemical features required for high-affinity binding to p32, which include:

-

Three Donor/Cationic Centers: These features suggest the importance of positively charged or hydrogen-bond donating groups in the ligand for interacting with negatively charged residues on the p32 surface.

-

Two Hydrophobic Centers: These indicate the presence of hydrophobic pockets in the p32 binding site that can accommodate nonpolar moieties of the ligand.

-

One Acceptor/Anionic Center: This feature points to the necessity of a hydrogen-bond accepting or negatively charged group in the ligand.

Hypothetical Binding Mode of M36 to the p32 Trimer

The crystal structure of human p32 reveals a homotrimeric assembly with a significant central channel and a highly asymmetric surface charge distribution. The surface of the p32 trimer presents several shallow grooves and pockets that are potential binding sites for small molecules.